![molecular formula C12H14N2OS B4992958 N-[(allylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B4992958.png)
N-[(allylamino)carbonothioyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(allylamino)carbonothioyl]-4-methylbenzamide, also known as allicin, is a sulfur-containing compound that is found in garlic. It is known for its potent antibacterial, antifungal, and antiviral properties. Allicin has been extensively studied for its potential use in the treatment of various diseases and infections.
Aplicaciones Científicas De Investigación
Allicin has been extensively studied for its potential use in the treatment of various diseases and infections. It has been shown to have potent antibacterial, antifungal, and antiviral properties. Allicin has also been studied for its potential use in the treatment of cancer, cardiovascular disease, and diabetes.
Mecanismo De Acción
The mechanism of action of N-[(allylamino)carbonothioyl]-4-methylbenzamide is not fully understood. It is believed to work by disrupting the cell membrane of bacteria, fungi, and viruses, leading to their death. Allicin has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Allicin has been shown to have a wide range of biochemical and physiological effects. It has been shown to lower blood pressure, reduce cholesterol levels, and improve blood flow. Allicin has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Allicin has several advantages for lab experiments. It is readily available and relatively inexpensive. Allicin is also stable for short periods of time, which makes it suitable for use in experiments. However, N-[(allylamino)carbonothioyl]-4-methylbenzamide is highly unstable and rapidly degrades into other sulfur-containing compounds, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of N-[(allylamino)carbonothioyl]-4-methylbenzamide. One area of research is the development of more stable forms of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of cancer, cardiovascular disease, and diabetes. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic effects.
Conclusion:
In conclusion, this compound is a sulfur-containing compound found in garlic that has potent antibacterial, antifungal, and antiviral properties. It has been extensively studied for its potential use in the treatment of various diseases and infections. Allicin has several advantages for lab experiments, but its instability can make it difficult to work with. There are several future directions for the study of this compound, including the development of more stable forms and the investigation of its potential therapeutic effects in the treatment of cancer, cardiovascular disease, and diabetes.
Métodos De Síntesis
Allicin is synthesized from alliin, a sulfur-containing amino acid found in garlic. Alliin is converted to N-[(allylamino)carbonothioyl]-4-methylbenzamide by the enzyme alliinase, which is released when garlic is crushed or chopped. The reaction between alliin and alliinase results in the formation of this compound. Allicin is a highly unstable compound and rapidly degrades into other sulfur-containing compounds.
Propiedades
IUPAC Name |
4-methyl-N-(prop-2-enylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-3-8-13-12(16)14-11(15)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYGVEXLVGIVQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4992876.png)
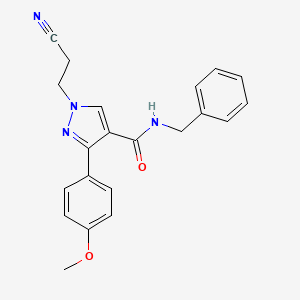
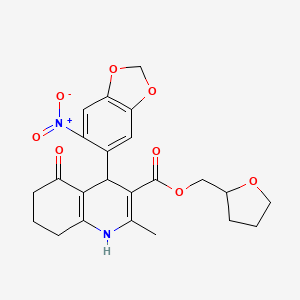
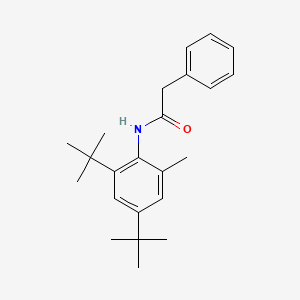
![2-methoxy-N-(1-{1-[(1-methyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4992902.png)
![N-(5-methyl-3-isoxazolyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B4992910.png)
![2-fluoro-N-{3-[N-(4-methylbenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4992911.png)
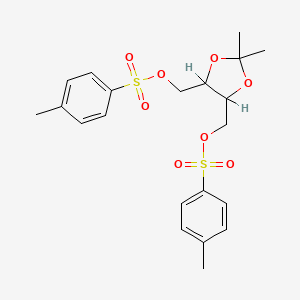
![6-hexyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4992935.png)
![2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B4992940.png)
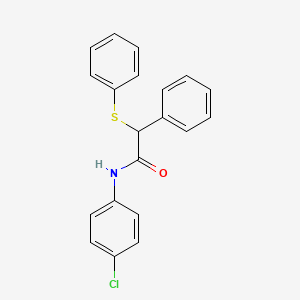
![(2-{[2-(2-methylphenoxy)ethyl]amino}ethyl)carbamodithioic acid](/img/structure/B4992951.png)
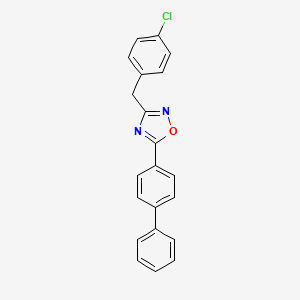
![N,N-dimethyl-3-[(3-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1-piperidinyl)carbonyl]aniline](/img/structure/B4992970.png)